N-benzyl-3-nitroquinolin-4-amine
Description
N-Benzyl-3-nitroquinolin-4-amine (CAS 99009-93-5) is a nitro-substituted quinoline derivative with the molecular formula C₁₆H₁₃N₃O₂ and a molecular weight of 279.29 g/mol . The structure comprises a quinoline core with a nitro group at the 3-position and a benzylamine substituent at the 4-position. Its physicochemical properties, such as solubility, are solvent-dependent, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) .
Properties
CAS No. |
99009-93-5 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-nitro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI Key |
LMSFLDIVWGQKLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Quinoline: The synthesis of N-benzyl-3-nitroquinolin-4-amine typically begins with the nitration of quinoline to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Benzylation: The next step involves the benzylation of the 4-amino group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: Oxidation reactions can further modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-benzyl-3-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Synthesis and Chemical Properties
N-benzyl-3-nitroquinolin-4-amine can be synthesized through various methods, including nucleophilic substitution reactions involving nitroquinoline derivatives. The synthesis typically involves the reaction of 3-nitroquinoline with benzyl amine under specific conditions to yield the desired compound. The structural formula is represented as follows:This compound exhibits unique chemical properties that make it suitable for further modifications and applications in drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of nitroquinoline compounds, including this compound, exhibit promising anticancer properties. For instance, compounds derived from 4-nitroquinoline have shown significant antiproliferative activity against various cancer cell lines, including lung and colon cancers. A study reported that certain derivatives displayed activity comparable to established anticancer drugs like erlotinib .
Antiviral Properties
The imidazoquinoline derivatives, closely related to this compound, have been investigated for their antiviral properties. These compounds have shown efficacy in protecting cells from viral challenges, indicating potential therapeutic applications in viral infections .
Potential Drug Development
This compound is being explored as a lead compound for developing new drugs targeting specific diseases due to its favorable pharmacological profile. Its derivatives are being studied for their ability to inhibit key biological pathways involved in disease progression, particularly in cancer and viral infections.
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of several nitroquinoline derivatives, including this compound, against human lung (A549) and colon (HCT116) cancer cell lines. The results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents, suggesting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | A549 | 12 | Erlotinib | 10 |
| This compound | HCT116 | 15 | Oxaliplatin | 14 |
Case Study: Antiviral Efficacy
In another investigation, the antiviral efficacy of imidazoquinoline derivatives was assessed using a model of viral infection in guinea pigs. The results indicated that these compounds could significantly reduce viral load in treated subjects compared to controls, highlighting their potential as antiviral agents .
Mechanism of Action
The biological activity of N-benzyl-3-nitroquinolin-4-amine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical properties of N-benzyl-3-nitroquinolin-4-amine and analogous compounds from the 3-nitroquinolin-4-amine family:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₆H₁₃N₃O₂ | 279.29 | Not reported | Benzyl, nitro |
| 3-Nitroquinolin-4-amine (base) | C₉H₇N₃O₂ | 189.17 | Not reported | Nitro, unsubstituted amine |
| NQ1* | C₂₅H₁₉N₃O₄ | 425.44 | 222 | 3-Ethynylphenyl, benzyloxy, methoxy |
| NQ4* | C₂₃H₁₈BrN₃O₄ | 480.27 | 268 | 3-Bromophenyl, benzyloxy, methoxy |
| NQ3* | C₁₈H₁₃N₃O₄ | 335.32 | 156 | 3-Ethynylphenyl, methoxy, hydroxyl |
| NQ6* | C₁₆H₁₂BrN₃O₄ | 390.20 | 254 | 3-Bromophenyl, methoxy, hydroxyl |
Key Observations:
- Substituent Effects: Benzyl vs. Aryl Groups: The benzyl group in this compound contributes to higher molecular weight compared to the base compound (3-nitroquinolin-4-amine, 189.17 g/mol) . Bulky substituents like benzyloxy (NQ1, NQ4) or bromophenyl (NQ4, NQ5) further increase molecular weight and melting points (e.g., NQ4: 268°C vs. NQ3: 156°C) . Electron-Withdrawing Groups: The nitro group at the 3-position is conserved across all compounds, enhancing electrophilic reactivity. Bromine in NQ4/NQ6 may enable halogen bonding in biological interactions . Solubility: Hydroxyl groups in NQ3/NQ6 improve aqueous solubility compared to benzyloxy-protected analogs (NQ1/NQ4) .
Pharmacological and Functional Insights
- Lipophilicity: The benzyl group in this compound likely enhances membrane permeability compared to hydroxylated analogs (NQ3/NQ6).
- Bioisosteric Replacements : Ethynyl (NQ1) and bromophenyl (NQ4) groups offer avenues for tuning target affinity or metabolic stability.
- Nitro Group Reactivity : The nitro moiety may serve as a hydrogen bond acceptor or participate in redox reactions, influencing mechanism of action .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-benzyl-3-nitroquinolin-4-amine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typically employed:
Quinoline core synthesis : Start with a Buchwald-Hartwig amination to introduce the benzyl group at the 4-position of the quinoline scaffold. Use Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C for 12 hours .
Nitro group introduction : Perform nitration at the 3-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3).
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (5–10 mol%) to improve yield. Purify via column chromatography (SiO₂, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of nitro and benzyl groups. Key signals include:
- Quinoline H-2: δ 8.2–8.4 ppm (d, J = 7.2 Hz)
- Benzyl CH₂: δ 4.8–5.1 ppm (s) .
- HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z calcd 324.1245; observed 324.1248).
- UV-Vis : Assess π→π* transitions (λmax ~270 nm) for electronic structure validation .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology :
- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
- Cytotoxicity : Screen against HEK-293 cells via MTT assay. IC₅₀ values >50 μM suggest selectivity for bacterial targets .
Advanced Research Questions
Q. How should discrepancies in biological activity data across studies be analyzed?
- Methodology :
- Data triangulation : Compare results from MIC assays, time-kill kinetics, and biofilm inhibition. For example, if MIC values conflict with biofilm data, assess compound stability under assay conditions (e.g., pH, serum protein binding) .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects. Use SAR (Structure-Activity Relationship) analysis to resolve contradictions .
Q. What computational strategies predict target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina with bacterial DNA gyrase (PDB: 1KZN) as a target. Parameterize the nitro group’s partial charges via DFT (B3LYP/6-31G**) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Analyze hydrogen bonds between the nitro group and Thr165 .
Q. How can the quinoline scaffold be modified to enhance target selectivity?
- Methodology :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to improve bacterial membrane penetration. Test via logP measurements (HPLC) and permeability assays (Caco-2 cells) .
- Prodrug design : Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive linker) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
